- Synthesis and biological evaluation of 1α,25-dihydroxyvitamin D3 analogues with aromatic side chains attached at C-17European Journal of Medicinal Chemistry, 2014, 85, 569-575,
Cas no 92013-29-1 (Propanedioic acid, [2-(2-bromophenyl)ethyl]-)
![Propanedioic acid, [2-(2-bromophenyl)ethyl]- structure](https://ja.kuujia.com/scimg/cas/92013-29-1x500.png)
Propanedioic acid, [2-(2-bromophenyl)ethyl]- 化学的及び物理的性質
名前と識別子
-
- Propanedioic acid, [2-(2-bromophenyl)ethyl]-
- 2-2-(2-Bromo-phenyl)-ethyl-malonic acid
- 2-[2-(2-Bromophenyl)ethyl]propanedioic acid (ACI)
- Propanedioic acid, [2-(2-bromophenyl)ethyl]- (9CI)
- 2-(2-(o-Bromophenyl)ethyl)-malonic acid
- 2-(2-Bromophenethyl)malonic acid
- 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid
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- MDL: MFCD14582930
- インチ: 1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
- InChIKey: UMMMUYSGVFTLON-UHFFFAOYSA-N
- SMILES: O=C(C(CCC1C(Br)=CC=CC=1)C(O)=O)O
Propanedioic acid, [2-(2-bromophenyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D966895-5g |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 5g |
$4475 | 2024-07-28 | |
eNovation Chemicals LLC | D966895-250mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 250mg |
$370 | 2025-03-01 | |
eNovation Chemicals LLC | D966895-100mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | D966895-250mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | D966895-100mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 100mg |
$255 | 2025-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0923-100mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 97% | 100mg |
1797.85CNY | 2021-05-07 | |
eNovation Chemicals LLC | D966895-50mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 50mg |
$190 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1410773-50mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 98% | 50mg |
¥1894.00 | 2024-04-25 | |
eNovation Chemicals LLC | D966895-100mg |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 100mg |
$255 | 2025-02-20 | |
eNovation Chemicals LLC | D966895-1g |
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid |
92013-29-1 | 95% | 1g |
$1115 | 2025-02-20 |
Propanedioic acid, [2-(2-bromophenyl)ethyl]- 合成方法
Synthetic Circuit 1
1.2 Reagents: Iodine ; overnight, 0 °C
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; overnight, rt
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Synthetic Circuit 2
- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralinsJournal of Organic Chemistry, 1984, 49(22), 4226-37,
Propanedioic acid, [2-(2-bromophenyl)ethyl]- Raw materials
Propanedioic acid, [2-(2-bromophenyl)ethyl]- Preparation Products
Propanedioic acid, [2-(2-bromophenyl)ethyl]- 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
Propanedioic acid, [2-(2-bromophenyl)ethyl]-に関する追加情報
Propanedioic acid, [2-(2-bromophenyl)ethyl]- (CAS No. 92013-29-1): A Comprehensive Overview in Modern Chemical Biology
Propanedioic acid, [2-(2-bromophenyl)ethyl]-, identified by its CAS number 92013-29-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a combination of a propanedioic acid moiety and a 2-bromophenyl ethyl group, exhibits promising characteristics that make it a valuable candidate for various biochemical applications.
The molecular structure of Propanedioic acid, [2-(2-bromophenyl)ethyl]- consists of a dicarboxylic acid backbone substituted with an ethyl chain that is further modified by a 2-bromophenyl group. This distinctive arrangement imparts unique reactivity and binding capabilities, making it an intriguing subject for researchers exploring novel drug candidates and biochemical probes. The presence of both carboxylic acid groups and the brominated aromatic ring enhances its potential utility in synthetic chemistry and biological interactions.
In recent years, the compound has been extensively studied for its potential role in pharmaceutical development. The dicarboxylic acid functionality allows for the formation of stable complexes with metal ions, which is a critical feature in designing metal-organic frameworks (MOFs) and other coordination polymers. These materials have found applications in catalysis, gas storage, and separation technologies, highlighting the versatility of Propanedioic acid, [2-(2-bromophenyl)ethyl]-.
Moreover, the 2-bromophenyl ethyl group introduces a pharmacophoric moiety that can interact with biological targets such as enzymes and receptors. This feature has led to its exploration as a building block in the synthesis of small-molecule inhibitors and activators. Recent studies have demonstrated its efficacy in modulating pathways associated with neurological disorders, inflammation, and cancer. The bromine atom also provides a handle for further chemical modifications via cross-coupling reactions, enabling the creation of more complex derivatives with tailored biological activities.
The compound's stability under various conditions makes it suitable for both in vitro and in vivo studies. Researchers have leveraged its robustness to develop novel delivery systems for therapeutic agents. For instance, its ability to form stable esters or amides has been exploited to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach has shown promise in enhancing drug bioavailability and reducing side effects.
Another area where Propanedioic acid, [2-(2-bromophenyl)ethyl]- has made significant contributions is in the field of material science. Its incorporation into polymer matrices has led to the development of advanced materials with enhanced mechanical and thermal properties. These materials are being explored for applications in electronics, coatings, and aerospace industries. The compound's ability to act as a cross-linking agent has also been utilized to create hydrogels with controlled porosity and mechanical strength, which are valuable in biomedical applications such as drug delivery systems and tissue engineering.
The synthesis of Propanedioic acid, [2-(2-bromophenyl)ethyl]- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the bromination of phenylacetic acid derivatives followed by condensation reactions with appropriate reagents to introduce the dicarboxylic acid functionality. Advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with global efforts towards sustainable chemistry.
In conclusion, Propanedioic acid, [2-(2-bromophenyl)ethyl]- (CAS No. 92013-29-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and catalysis. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern chemical biology.
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